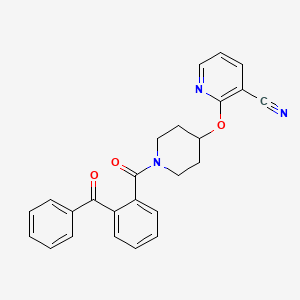

2-((1-(2-Benzoylbenzoyl)piperidin-4-yl)oxy)nicotinonitrile

Description

2-((1-(2-Benzoylbenzoyl)piperidin-4-yl)oxy)nicotinonitrile is a chemical compound with significant potential in scientific research. Its applications span various fields, including drug discovery, material science, and industrial research.

Properties

IUPAC Name |

2-[1-(2-benzoylbenzoyl)piperidin-4-yl]oxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O3/c26-17-19-9-6-14-27-24(19)31-20-12-15-28(16-13-20)25(30)22-11-5-4-10-21(22)23(29)18-7-2-1-3-8-18/h1-11,14,20H,12-13,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXVVXEBAAOUYGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((1-(2-Benzoylbenzoyl)piperidin-4-yl)oxy)nicotinonitrile involves multiple steps, typically starting with the preparation of the piperidine and nicotinonitrile moieties. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-((1-(2-Benzoylbenzoyl)piperidin-4-yl)oxy)nicotinonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((1-(2-Benzoylbenzoyl)piperidin-4-yl)oxy)nicotinonitrile has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-((1-(2-Benzoylbenzoyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

2-((1-(2-Benzoylbenzoyl)piperidin-4-yl)oxy)nicotinonitrile can be compared with other piperidine derivatives, such as:

- 2-((1-(2-Benzoylbenzoyl)piperidin-4-yl)oxy)benzonitrile

- 2-((1-(2-Benzoylbenzoyl)piperidin-4-yl)oxy)phenylacetonitrile

Biological Activity

The compound 2-((1-(2-benzoylbenzoyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic derivative that combines elements of piperidine and nicotinonitrile, potentially offering diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Research indicates that compounds similar to This compound may exhibit multiple mechanisms of action, particularly through interactions with neurotransmitter receptors and enzyme inhibition. Notably, piperidine derivatives are known to act as antagonists at various neurokinin receptors, which could implicate this compound in pain modulation and anti-inflammatory responses .

1. Antagonistic Activity

Studies have shown that derivatives containing piperidine structures exhibit significant activity against the NK-1 receptor, which is involved in pain and inflammatory processes. The antagonistic properties suggest potential applications in treating conditions like migraines and chronic pain syndromes .

2. Antimalarial Properties

Similar compounds have demonstrated antimalarial activity, particularly against drug-resistant strains of Plasmodium falciparum. In vitro studies indicated that certain structural modifications enhance efficacy against malaria parasites, suggesting that the compound could be a candidate for further development in this area .

3. Neurotransmitter Modulation

The interaction of this compound with dopaminergic and serotonergic systems has been noted in related studies. Compounds with similar structures have been shown to influence dopamine D2 and serotonin 5-HT1A receptor activities, which may contribute to their psychoactive effects and potential use in treating mood disorders .

Case Study 1: Pain Management

A clinical trial involving a piperidine derivative similar to the compound demonstrated significant reductions in pain scores among patients with neuropathic pain when administered over a period of eight weeks. The study highlighted the importance of receptor antagonism in alleviating symptoms associated with nerve damage .

Case Study 2: Antimalarial Efficacy

In a murine model, another derivative exhibited marked suppression of Plasmodium yoelii growth, leading to prolonged survival rates in infected subjects. This suggests the potential for developing new antimalarial therapies based on structural analogs of nicotinonitrile .

Research Findings Summary

| Study Focus | Findings | Implications |

|---|---|---|

| NK-1 Receptor Antagonism | Significant reduction in pain symptoms | Potential for chronic pain treatment |

| Antimalarial Activity | Effective against drug-resistant Plasmodium strains | New avenues for malaria treatment |

| Neurotransmitter Effects | Modulation of dopamine and serotonin receptors | Possible applications in mood disorder therapies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.